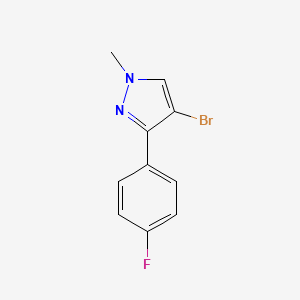

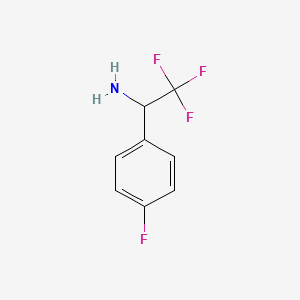

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Übersicht

Beschreibung

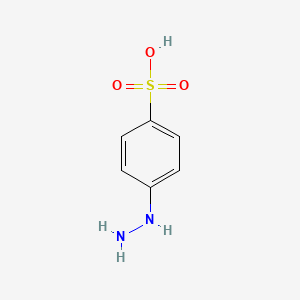

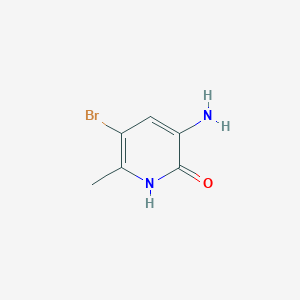

The compound "4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole" is a derivative of the pyrazole class, characterized by the presence of bromo and fluoro substituents on the phenyl rings attached to the pyrazole core. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been the subject of extensive research due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science .

Synthesis Analysis

While the specific synthesis of "4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole" is not detailed in the provided papers, similar pyrazole derivatives are typically synthesized through cyclization reactions, oxidative cyclization, or substitution reactions involving hydrazine derivatives and diketones or ketoesters. For instance, the synthesis of related compounds involves the use of copper acetate as a catalyst for oxidative cyclization . Methylation reactions, as seen in the synthesis of "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole," involve treatment with sodium hydride and methyl iodide .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction analysis, which provides precise information about the geometrical parameters of the molecule. The crystal structure of "5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole" shows the dihedral angles between the central pyrazole ring and the attached phenyl rings, indicating the spatial arrangement of the substituents . Similarly, the structure of "4-fluoro-1H-pyrazole" at low temperatures reveals unique supramolecular motifs formed by intermolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by the presence of substituents, which can either activate or deactivate the ring towards various chemical reactions. The bromo and fluoro groups are particularly interesting as they can participate in further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions . The presence of these substituents can also affect the tautomerism of the pyrazole ring, as observed in the study of 4-bromo substituted 1H-pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior, vibrational frequencies, and electronic absorption spectra, are often studied using various spectroscopic techniques. For example, the solvatochromic and photophysical properties of "3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" were investigated in different solvents, revealing variations in extinction coefficients and quantum yield . The vibrational and electronic absorption spectral studies of "5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole" provided insights into the molecule's stability and intramolecular charge transfer .

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole and related compounds have been synthesized for various studies. For instance, a study focused on synthesizing pyrazole compounds by condensing chalcones with hydrazine hydrate, followed by characterizing their structures using X-ray single crystal structure determination. These compounds showed specific dihedral angles between the pyrazole and fluoro-substituted rings, indicating their potential for further chemical analysis and applications (Loh et al., 2013).

Antimicrobial Properties

Several studies have explored the antimicrobial properties of pyrazole derivatives. For example, research on microwave-synthesized pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, including variants of 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole, revealed significant antimicrobial activity. These compounds were characterized by various spectroscopic methods and tested for their effectiveness against microbes (Raval et al., 2012). Another study synthesized brominated pyrazoles and tested their antibacterial and antifungal activities, comparing their effectiveness with commercial antibiotics and antifungal agents (Pundeer et al., 2013).

Tautomerism Studies

Research on tautomerism in pyrazoles, including 4-bromo substituted variants, has been conducted using multinuclear magnetic resonance spectroscopy and X-ray crystallography. This study provided insights into the tautomerism in the solid state and in solution, which is crucial for understanding the chemical behavior of these compounds (Trofimenko et al., 2007).

Potential in Drug Synthesis

Some studies have focused on synthesizing pyrazole derivatives for potential drug development. For example, the synthesis of N-phenylpyrazole derivatives with potent antimicrobial activity was explored, revealing that some compounds displayed inhibitory effects similar or superior to reference drugs (Farag et al., 2008). Another study involved the synthesis and evaluation of pyrazole derivatives for antidepressant and anxiolytic activities, indicating the therapeutic potential of these compounds (Koç et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be related to carbon-carbon bond formation.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from boron to palladium .

Biochemical Pathways

Based on its potential use in suzuki–miyaura cross-coupling reactions , it may influence pathways involving carbon-carbon bond formation.

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could facilitate the formation of carbon-carbon bonds .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

4-bromo-3-(4-fluorophenyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN2/c1-14-6-9(11)10(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDDFQSOXYSZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697807 | |

| Record name | 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole | |

CAS RN |

863605-34-9 | |

| Record name | 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)

![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)